molecular formula C17H12Cl2N2OS B2535776 N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-3-methylbenzamide CAS No. 313661-71-1

N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-3-methylbenzamide

Cat. No.: B2535776
CAS No.: 313661-71-1
M. Wt: 363.26
InChI Key: SEDIJZWBZVHTCP-UHFFFAOYSA-N
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Description

N-[4-(3,4-Dichlorophenyl)-1,3-thiazol-2-yl]-3-methylbenzamide is a synthetic organic compound belonging to the class of N-(thiazol-2-yl)benzamide analogs. This chemical class has been identified in scientific literature as a source of potent and selective pharmacological tools, particularly in neuroscience research. Compounds within this structural family have been discovered and functionally characterized as the first class of selective antagonists for the Zinc-Activated Channel (ZAC), an atypical member of the Cys-loop receptor superfamily . These analogs act as negative allosteric modulators, exerting their effect through state-dependent inhibition that is non-competitive with the native agonist, zinc . Research suggests they target the transmembrane and/or intracellular domains of the receptor, making them valuable for probing ZAC's physiological functions, which are still not fully elucidated . Beyond their significance in ion channel research, molecules based on the thiazole-heterocyclic scaffold are of persistent interest in medicinal chemistry due to their wide spectrum of potential biological activities, which can include antiviral and antimicrobial properties, as noted in studies on related heterocyclic systems . The structure of this compound, featuring a dichlorophenyl-thiazole core linked to a methyl-substituted benzamide, is consistent with these research trajectories. It is supplied For Research Use Only and is strictly for use in laboratory studies by qualified professionals. It is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-3-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12Cl2N2OS/c1-10-3-2-4-12(7-10)16(22)21-17-20-15(9-23-17)11-5-6-13(18)14(19)8-11/h2-9H,1H3,(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEDIJZWBZVHTCP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)NC2=NC(=CS2)C3=CC(=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12Cl2N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-3-methylbenzamide typically involves the reaction of 3,4-dichloroaniline with thioamide under specific conditions to form the thiazole ring. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and a solvent like ethanol or methanol. The resulting thiazole intermediate is then reacted with 3-methylbenzoyl chloride to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using automated reactors and continuous flow systems. The reaction conditions, such as temperature, pressure, and reaction time, are carefully controlled to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-3-methylbenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted thiazole derivatives.

Scientific Research Applications

Chemical Properties and Structure

The compound has a molecular formula of C16H14Cl2N2SC_{16}H_{14}Cl_2N_2S and a molecular weight of approximately 366.26 g/mol. Its structure features a thiazole ring, which is known for enhancing biological activity through various mechanisms.

Antimicrobial Activity

Research indicates that derivatives of thiazole compounds exhibit notable antimicrobial properties. N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-3-methylbenzamide has been evaluated for its efficacy against various bacteria and fungi.

  • Bacterial Inhibition : Studies have shown that thiazole derivatives can inhibit the growth of Gram-positive and Gram-negative bacteria such as Staphylococcus aureus and Escherichia coli. For instance, compounds synthesized from thiazole have been tested at concentrations around 1 µg/mL, demonstrating promising antibacterial activity .
  • Fungal Activity : The compound also shows antifungal potential against species like Aspergillus niger and Apergillus oryzae, further supporting its application in treating infections caused by resistant strains .

Anticancer Properties

This compound has been investigated for its anticancer effects. The compound's structural features allow it to interact with various cellular targets involved in cancer progression.

  • Cell Line Studies : In vitro studies have demonstrated that thiazole derivatives can induce apoptosis in cancer cell lines such as MCF7 (breast cancer) and other tumor types. These compounds were assessed using assays like the Sulforhodamine B assay to evaluate cell viability post-treatment .
  • Mechanism of Action : Molecular docking studies suggest that these compounds may inhibit specific proteins involved in cell proliferation and survival pathways, making them potential leads for new cancer therapies .

Enzyme Inhibition

The compound has shown promise as an acetylcholinesterase inhibitor, which is crucial for treating neurodegenerative diseases like Alzheimer's.

  • Inhibitory Activity : Compounds containing thiazole rings have been reported to possess strong inhibitory activity against acetylcholinesterase, with some derivatives achieving IC50 values as low as 2.7 µM . This suggests their potential role in enhancing cholinergic function in the brain.

Case Studies and Research Findings

StudyFocusFindings
Prajapati et al. (2011)Antimicrobial ActivitySynthesized thiazole derivatives showed significant antibacterial effects against E. coli and S. aureus at low concentrations .
PMC Article (2019)Anticancer ActivityThiazole derivatives exhibited cytotoxicity against MCF7 cells, indicating potential for cancer treatment .
PMC Article (2024)Enzyme InhibitionIdentified strong acetylcholinesterase inhibitors among thiazole compounds; promising for Alzheimer's treatment .

Mechanism of Action

The mechanism of action of N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-3-methylbenzamide involves its interaction with specific molecular targets in biological systems. The compound may bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential anticancer effects.

Comparison with Similar Compounds

Key Observations :

  • Thiazole vs.
  • Benzamide Substituents : Fluorine substitution (e.g., 2,6-difluorobenzamide in Compound 5) reduces yield (22%) compared to methyl-substituted benzamides, likely due to steric or electronic effects during coupling .
  • Acetamide vs. Benzamide : The acetamide derivative () lacks aromaticity in the amide group, which may reduce π-π stacking interactions in biological systems compared to the target compound’s benzamide .

Kinase Modulation

  • c-Abl Kinase Activation: The target compound shares structural homology with 2-cyano-N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]acetamide (), a c-Abl kinase activator.
  • Anti-inflammatory Activity : N-(4-phenyl-1,3-thiazol-2-yl)benzamides () with 4-chloro or trifluoromethyl substituents exhibit superior anti-inflammatory activity (e.g., 5c and 5n), suggesting that electron-withdrawing groups on benzamide may enhance efficacy compared to the methyl group .

Antiviral Activity

  • EMAC2061 (), a hydrazone-linked analogue, inhibits HIV-1 reverse transcriptase but with lower synthetic yield (<80%), highlighting trade-offs between structural complexity and activity .

Physicochemical and Structural Properties

Property Target Compound 2-(3,4-Dichlorophenyl)-N-(thiazol-2-yl)acetamide Thiadiazole Analogue
Molecular Weight 363.25 g/mol 287.16 g/mol 364.25 g/mol
Predicted logP ~4.1 (highly lipophilic) ~3.2 ~3.8
Crystal Structure Not reported Twisted dihedral (61.8° between rings) Not reported
Hydrogen Bonding N–H⋯N motifs possible R₂²(8) dimer motifs Likely similar

Structural Insights :

  • The acetamide derivative () exhibits a twisted conformation (61.8° dihedral angle) between the thiazole and dichlorophenyl rings, which may limit binding to planar active sites compared to the target compound’s benzamide .

Biological Activity

N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-3-methylbenzamide is a compound of considerable interest in medicinal chemistry due to its diverse biological activities. This article synthesizes existing literature on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C15H12Cl2N2SC_{15}H_{12}Cl_2N_2S with a molecular weight of approximately 348.25 g/mol. The compound features a thiazole ring and a dichlorophenyl moiety, which are crucial for its biological activity.

Research indicates that the biological activity of this compound may be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : Compounds similar to this compound have been shown to inhibit various enzymes involved in metabolic pathways, potentially leading to therapeutic effects in diseases such as cancer and inflammation .
  • Antimicrobial Properties : Studies suggest that thiazole derivatives exhibit significant antimicrobial activity. The presence of the dichlorophenyl group enhances this property by increasing lipophilicity and cellular uptake .
  • Anticancer Activity : Preliminary research indicates that this compound may induce apoptosis in cancer cells through the activation of specific signaling pathways. This suggests potential as an anticancer agent .

Biological Activity Data

The following table summarizes key findings from various studies regarding the biological activity of this compound:

Activity Effect Reference
AntimicrobialEffective against Gram-positive bacteria
AnticancerInduces apoptosis in cancer cells
Enzyme InhibitionInhibits specific metabolic enzymes

Case Study 1: Antimicrobial Activity

A study conducted by Kolesnikova et al. (2024) evaluated the antimicrobial properties of thiazole derivatives in vitro. The results indicated that this compound exhibited significant inhibitory effects against several strains of bacteria, including Staphylococcus aureus and Escherichia coli.

Case Study 2: Anticancer Potential

In a separate investigation into its anticancer properties, researchers found that the compound could effectively induce cell death in various cancer cell lines through mitochondrial pathways. The study highlighted its potential as a lead compound for further development in anticancer therapies .

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